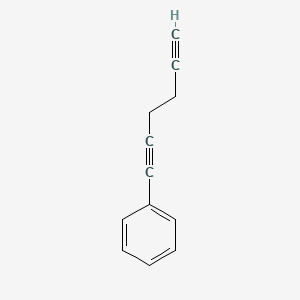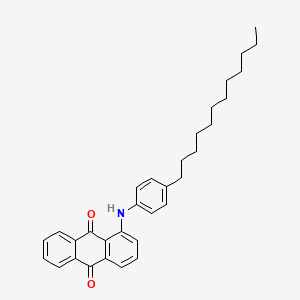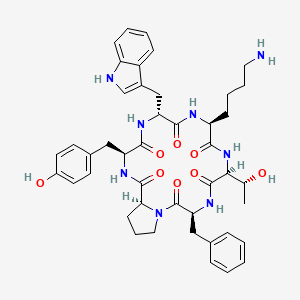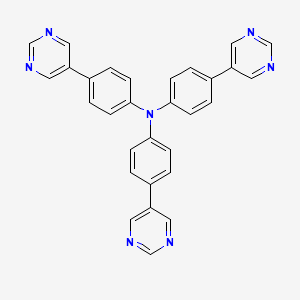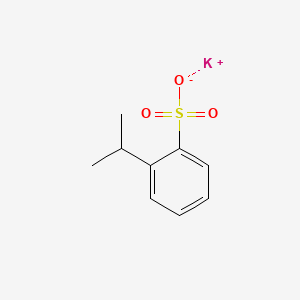
Potassium cumenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium cumenesulfonate is a potassium salt of cumenesulfonic acid, which is an aromatic sulfonic acid. It is commonly used as a surfactant and hydrotrope in various industrial and cosmetic applications. The compound is known for its ability to enhance the solubility of other substances in water, making it a valuable ingredient in formulations that require effective dissolution and distribution of components.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Potassium cumenesulfonate is typically synthesized through a sulfonation reaction. The process involves the reaction of cumene (isopropylbenzene) with sulfur trioxide or concentrated sulfuric acid. The resulting cumenesulfonic acid is then neutralized with potassium hydroxide or potassium carbonate to form this compound .
Industrial Production Methods
In industrial settings, the sulfonation reaction is often carried out in a continuous reactor, such as a falling film reactor. This method allows for efficient and controlled sulfonation of cumene. The reaction conditions typically involve a mole ratio of sulfur trioxide to cumene of 1:1 and a temperature range of 30-60°C. After the sulfonation, the product is neutralized with potassium hydroxide or potassium carbonate to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Potassium cumenesulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonate group to other functional groups.
Substitution: The sulfonate group can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield cumenesulfonic acid, while substitution reactions can produce various substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
Potassium cumenesulfonate has a wide range of applications in scientific research and industry:
Chemistry: It is used as a surfactant and hydrotrope in chemical formulations to enhance solubility and stability of compounds.
Biology: The compound is used in biological research for its ability to solubilize hydrophobic molecules, aiding in the study of membrane proteins and other biological macromolecules.
Medicine: In pharmaceutical formulations, this compound is used to improve the solubility and bioavailability of drugs.
Industry: It is widely used in the production of detergents, shampoos, and other personal care products due to its excellent cleansing and solubilizing properties
Wirkmechanismus
The primary mechanism by which potassium cumenesulfonate exerts its effects is through its surfactant properties. As a surfactant, it reduces the surface tension of water, allowing for better mixing and solubilization of hydrophobic substances. This property is particularly useful in formulations where uniform distribution of ingredients is essential. The compound interacts with molecular targets such as hydrophobic regions of proteins and other macromolecules, facilitating their solubilization and stabilization.
Vergleich Mit ähnlichen Verbindungen
Potassium cumenesulfonate is part of a broader class of aromatic sulfonates, which includes compounds like:
- Sodium cumenesulfonate
- Potassium toluenesulfonate
- Sodium xylenesulfonate
- Potassium xylenesulfonate
Uniqueness
What sets this compound apart from these similar compounds is its specific molecular structure, which imparts unique solubilizing and surfactant properties. While other sulfonates like sodium cumenesulfonate and potassium toluenesulfonate also function as surfactants, this compound is particularly effective in enhancing the solubility of hydrophobic substances in aqueous solutions .
Eigenschaften
Molekularformel |
C9H11KO3S |
|---|---|
Molekulargewicht |
238.35 g/mol |
IUPAC-Name |
potassium;2-propan-2-ylbenzenesulfonate |
InChI |
InChI=1S/C9H12O3S.K/c1-7(2)8-5-3-4-6-9(8)13(10,11)12;/h3-7H,1-2H3,(H,10,11,12);/q;+1/p-1 |
InChI-Schlüssel |
MYGBBCKCTXSGOB-UHFFFAOYSA-M |
Kanonische SMILES |
CC(C)C1=CC=CC=C1S(=O)(=O)[O-].[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


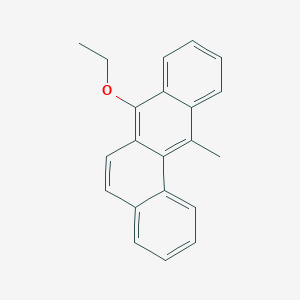
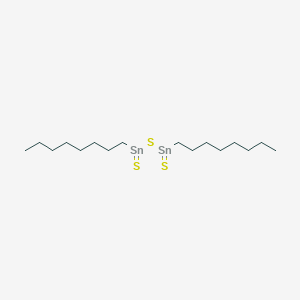
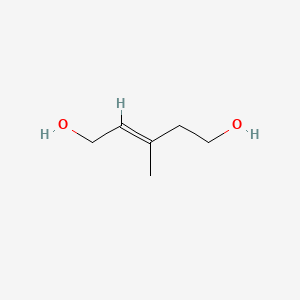
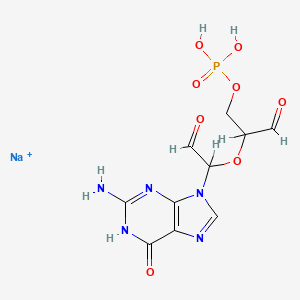
![Nickel, [[1,1'-[1,2-phenylenebis[(nitrilo-kappaN)methylidyne]]bis[2-naphthalenolato-kappaO]](2-)]-, (SP-4-2)-](/img/structure/B13737406.png)
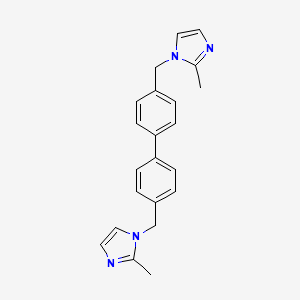
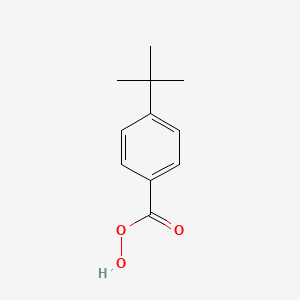
![(2S,3S,4S,5R,6R)-6-[(2S,3R,4S,5S,6S)-2-[[(3S,4aR,6aS,6bR,8aS,11S,12aR,14aR,14bS)-11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-6-carboxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid;azane](/img/structure/B13737431.png)
![2-Cyclohexyl-5-[5-[5-(5-cyclohexylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]thiophene](/img/structure/B13737434.png)
